molecular formula C₂₄H₂₈N₂O₄ B1146036 デスフルオロ・イロペリドン (不純物) CAS No. 133454-46-3

デスフルオロ・イロペリドン (不純物)

カタログ番号: B1146036
CAS番号: 133454-46-3
分子量: 408.49
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmacological Studies

Desfluoro Iloperidone has been studied for its potential role in enhancing the understanding of antipsychotic mechanisms. Research indicates that impurities can influence the efficacy and safety profiles of pharmaceutical agents. Specifically, the presence of Desfluoro Iloperidone may affect:

  • Dopamine Receptor Binding : Similar to Iloperidone, Desfluoro Iloperidone may interact with dopamine receptors, particularly D2 and D3 subtypes, which are crucial for antipsychotic activity .
  • Serotonin Receptor Affinity : The compound may also exhibit affinity for serotonin receptors, contributing to its potential therapeutic effects .

Analytical Chemistry

In analytical chemistry, Desfluoro Iloperidone serves as a reference standard for quality control in pharmaceutical formulations containing Iloperidone. Its identification and quantification are essential for ensuring the purity and safety of antipsychotic medications.

Clinical studies involving Iloperidone have highlighted the importance of monitoring impurities like Desfluoro Iloperidone to assess their impact on treatment outcomes:

  • Efficacy and Safety Profiles : Clinical trials have shown that patients treated with Iloperidone experience a low incidence of extrapyramidal symptoms and weight gain . Understanding how impurities like Desfluoro Iloperidone influence these outcomes is critical for optimizing treatment regimens.
  • Long-term Treatment Effects : Studies suggest that the presence of impurities may alter long-term treatment effects, necessitating further research into their pharmacodynamics and pharmacokinetics .

Case Study 1: Efficacy Assessment in Schizophrenia

A systematic review evaluated the efficacy of Iloperidone compared to other antipsychotics in treating schizophrenia. The review included data on impurities such as Desfluoro Iloperidone, highlighting their potential influence on treatment efficacy and safety:

  • Study Design : Randomized controlled trials (RCTs) comparing Iloperidone with placebo or active treatments.
  • Findings : Results indicated that while Desfluoro Iloperidone was present as an impurity, it did not significantly alter the overall efficacy profile of Iloperidone compared to other antipsychotics .

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In a study focusing on pharmaceutical quality control, Desfluoro Iloperidone was used as a reference standard to assess the purity of commercial Iloperidone formulations:

  • Methodology : High-performance liquid chromatography (HPLC) was employed to quantify impurities.
  • Results : The study demonstrated that monitoring Desfluoro Iloperidone levels is essential for ensuring product quality and patient safety .

作用機序

Target of Action

Desfluoro Iloperidone, also known as 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is an impurity of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

Iloperidone acts as an antagonist at the dopamine D2 and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby modulating the neurotransmission of dopamine and serotonin.

Biochemical Pathways

The biochemical pathways affected by Desfluoro Iloperidone are likely to be similar to those affected by Iloperidone. By blocking dopamine D2 and serotonin 5-HT2A receptors, it can influence various neural pathways, including those involved in mood regulation and cognitive function .

Pharmacokinetics

Iloperidone is well absorbed and metabolized in the liver via carbonyl reduction, hydroxylation (cyp2d6) and o-demethylation (cyp3a4) to form active metabolites . The time to peak plasma concentration occurs in 2 - 4 hours but elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers .

Result of Action

The antagonism of dopamine d2 and serotonin 5-ht2a receptors by iloperidone can result in changes in neurotransmission, potentially leading to improvements in symptoms of disorders like schizophrenia .

Action Environment

The action, efficacy, and stability of Desfluoro Iloperidone can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of polymorphisms in the CYP2D6 gene that can affect drug metabolism . Other factors, such as diet, concurrent medications, and overall health status, can also impact the drug’s action.

準備方法

The synthesis of Desfluoro Iloperidone (Impurity) involves multiple steps, typically starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

化学反応の分析

Desfluoro Iloperidone (Impurity) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

Desfluoro Iloperidone (Impurity) can be compared with other benzoxazole derivatives, such as:

These compounds highlight the unique properties and applications of Desfluoro Iloperidone (Impurity) in medicinal chemistry.

生物活性

Desfluoro iloperidone is an impurity associated with iloperidone, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for assessing its pharmacological implications and safety profile.

Chemical Profile

Desfluoro iloperidone is characterized by the following chemical properties:

  • Molecular Formula : C24_{24}H28_{28}N2_2O4_4
  • Molecular Weight : 408.5 g/mol
  • CAS Number : 133454-46-3

This compound is a derivative of iloperidone, which itself is a piperidinylbenzisoxazole. Its structural modification involves the removal of a fluorine atom, which may influence its interaction with biological targets.

Receptor Binding Affinity

The biological activity of desfluoro iloperidone can be inferred from studies on iloperidone itself. Iloperidone demonstrates a Ki value of 5.6 nM for the serotonin 5HT2A receptor and a Ki value of 6.3 nM for dopamine D2 receptors, indicating a strong affinity for these targets . The removal of the fluorine atom in desfluoro iloperidone may alter these affinities, potentially reducing its therapeutic effects or modifying side effects.

Case Studies and Clinical Reports

While specific case studies focusing solely on desfluoro iloperidone are scarce, insights can be drawn from reports on iloperidone:

  • Overdose Case : A case involving a 27-year-old male who ingested 84 mg of iloperidone showed prolonged QTc intervals without fatal outcomes. This suggests that similar effects might be observed with desfluoro iloperidone due to its structural similarity .
    Mg ingestedDurationHighest QTcSymptoms
    84Acute527 msTachycardia, sedation
  • Long-term Treatment Effects : Longitudinal studies indicate that iloperidone has a favorable safety profile with low rates of extrapyramidal symptoms (EPS). Given that desfluoro iloperidone may have similar pharmacological properties, it could also exhibit reduced EPS liability .

Impurity Profiling

Impurity profiling studies emphasize the need to understand the impact of impurities like desfluoro iloperidone on drug safety and efficacy. The presence of such impurities can alter the pharmacokinetic and pharmacodynamic profiles of the primary drug, potentially leading to unexpected adverse effects.

Table: Comparison of Iloperidone and Desfluoro Iloperidone

PropertyIloperidoneDesfluoro Iloperidone
Molecular FormulaC24_{24}H28_{28}N2_2O4_4C24_{24}H28_{28}N2_2O4_4
Molecular Weight408.5 g/mol408.5 g/mol
Receptor Affinity (5HT2A)Ki = 5.6 nMTBD
Receptor Affinity (D2)Ki = 6.3 nMTBD
Common Side EffectsDizziness, hypotensionTBD

特性

IUPAC Name

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSZDJAXFXJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (4.8 g, 20 mmol), K2CO3 (5.2 g, 40 mmol), 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (5.3 g, 22 mmol), a few crystals of KI and dimethylformamide (60 ml) was stirred at 90 C for 16 hours. The reaction was poured into water and the aqueous mixture was extracted with ethyl acetate. The extract was washed (water), dried (MgSO4) and concentrated to afford a brown oil. The oil was chromatographed on a Waters Prep 500 utilizing silica gel columns and ethyl acetate-diethylamine (2%), as eluent. Concentration of the appropriate fractions afforded 3.9 g of product as an off-white solid. Recrystallization from absolute ethyl alcohol afforded 2.6 g (33%) of 1-[4-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, m.p.=102-104° C., as colorless needles.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-(4-piperidinyl)-1,2-benzisothiazole (3.0 g, 13.7 mmol), potassium carbonate (2.3 g, 16.5 mmol), 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (4.0 g, 16.5 mmol), potassium iodide (200 mg) and acetonitrile (100 ml) was stirred at reflux under N2 for 24 hours. The cooled reaction was filtered and the cake was washed well with acetonitrile. The filtrate was concentrated to an oily residue, which was partitioned between water and ethyl acetate. The ethyl acetate extract was washed well with water, dried with MgSO4 and concentrated to yield 6.1 g of a beige oil which solidified upon standing. The product was triturated with diethyl ether and filtered to give 4.2 g of a beige solid. The compound was recrystallized from ethyl alcohol to afford 3.5 g, and another recrystallization from ethyl alcohol (utilizing decolonizing carbon) provided 2.4 g (41%) of 1-[4-[3-[4-(1,2-benzisothiazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, m.p. 93-95° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。